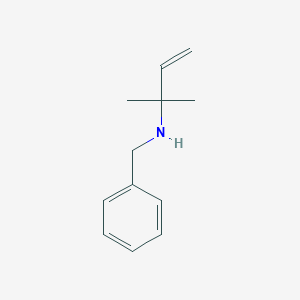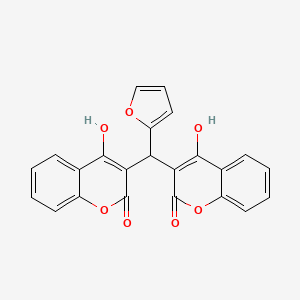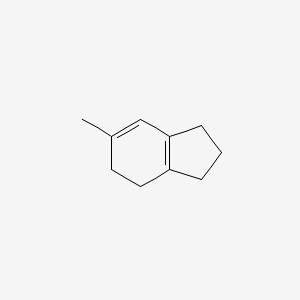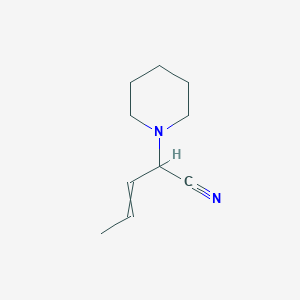
2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine is a heterocyclic compound that combines the structural features of both benzimidazole and indole. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The indole ring can be introduced through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Benzimidazol-2-yl)phenol: Similar structure but with a phenol group instead of an indole ring.
1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Contains methyl groups on the benzimidazole ring.
2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole: Contains a fluorophenyl group.
Uniqueness
2-(1H-Benzimidazol-2-yl)-1H-indol-6-amine is unique due to the presence of both benzimidazole and indole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
103682-78-6 |
|---|---|
Formule moléculaire |
C15H12N4 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-1H-indol-6-amine |
InChI |
InChI=1S/C15H12N4/c16-10-6-5-9-7-14(17-13(9)8-10)15-18-11-3-1-2-4-12(11)19-15/h1-8,17H,16H2,(H,18,19) |
Clé InChI |
LVJVWRBDZWURCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(N3)C=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
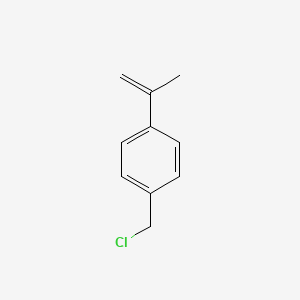

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
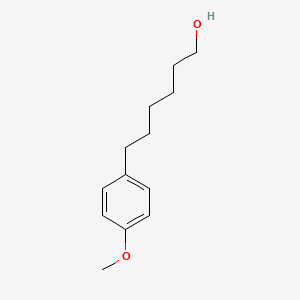

![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)

![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
